molecular formula C4H12NO3P B13581946 [3-(Methylamino)propyl]phosphonic acid CAS No. 72696-93-6

[3-(Methylamino)propyl]phosphonic acid

Cat. No.: B13581946
CAS No.: 72696-93-6
M. Wt: 153.12 g/mol
InChI Key: DRXLIERDDOQKTL-UHFFFAOYSA-N
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Description

[3-(Methylamino)propyl]phosphonic acid: is an organophosphorus compound with the molecular formula C4H12NO3P It is characterized by the presence of a phosphonic acid group attached to a propyl chain, which is further substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methylamino)propyl]phosphonic acid typically involves the reaction of methylamine with 3-chloropropylphosphonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-chloropropylphosphonic acid} + \text{methylamine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Methylamino)propyl]phosphonic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where the methylamino group or the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organophosphorus compounds.
  • Employed in the study of reaction mechanisms involving phosphonic acids.

Biology:

  • Investigated for its potential role in enzyme inhibition and as a biochemical probe.

Medicine:

  • Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or pathways.

Industry:

Mechanism of Action

The mechanism of action of [3-(Methylamino)propyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Methylphosphonic acid: Similar in structure but lacks the propyl chain and methylamino group.

    Aminomethylphosphonic acid: Contains an amino group instead of a methylamino group.

    Ethylphosphonic acid: Similar phosphonic acid group but with an ethyl chain instead of a propyl chain.

Uniqueness: [3-(Methylamino)propyl]phosphonic acid is unique due to the presence of both a methylamino group and a propyl chain, which confer specific chemical properties and reactivity. This makes it distinct from other phosphonic acids and suitable for specialized applications in various fields .

Properties

CAS No.

72696-93-6

Molecular Formula

C4H12NO3P

Molecular Weight

153.12 g/mol

IUPAC Name

3-(methylamino)propylphosphonic acid

InChI

InChI=1S/C4H12NO3P/c1-5-3-2-4-9(6,7)8/h5H,2-4H2,1H3,(H2,6,7,8)

InChI Key

DRXLIERDDOQKTL-UHFFFAOYSA-N

Canonical SMILES

CNCCCP(=O)(O)O

Origin of Product

United States

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